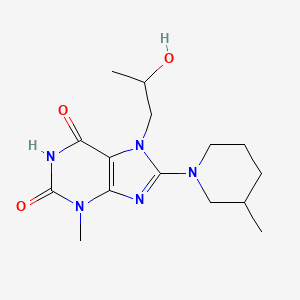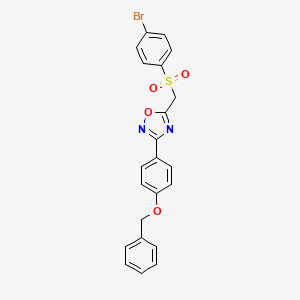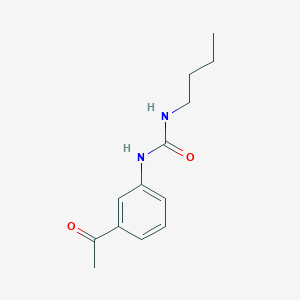
1-(3-Acetylphenyl)-3-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Acetylphenyl)-3-butylurea, also known as 3-acetylphenyl-3-butylurea, is a small organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used to study a wide range of biochemical and physiological effects.
Scientific Research Applications
Enzyme Inhibition and Sensing Applications
Enzyme Inhibition : Thiourea derivatives, including those structurally related to 1-(3-Acetylphenyl)-3-butylurea, have been reported to act as efficient enzyme inhibitors. For instance, certain thiourea compounds exhibit significant anti-cholinesterase activity, indicating potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's. These compounds have also been investigated for their potential as sensing probes for toxic metals like mercury, utilizing spectrofluorimetric techniques to detect these hazardous substances (Rahman et al., 2021).
DNA-Binding Studies : Nitrosubstituted acyl thioureas, related in function to this compound, have been synthesized and characterized for their interaction with DNA. These studies are crucial for understanding the anti-cancer potency of such compounds, opening avenues for their use in therapeutic applications. Furthermore, their antioxidant, cytotoxic, antibacterial, and antifungal activities suggest a multifaceted potential in biomedical research (Tahir et al., 2015).
Material Science and Synthetic Methodologies
Polyurethane Elastomers : The synthesis of polyurethane elastomers using different chain extenders, including butanediol and related compounds, highlights the impact of structural variations on material properties such as morphology and thermal stability. This research provides insights into designing polyurethane materials with tailored properties for specific industrial applications (Lei et al., 2017).
Ionic Liquids in Synthesis : The use of ionic liquids, such as 1-butyl-3-methylimidazolium derivatives, in catalysis and synthesis has been explored, demonstrating their effectiveness in various chemical reactions. These studies contribute to the development of more efficient and environmentally friendly synthetic methodologies, aligning with the principles of green chemistry (Heidarizadeh et al., 2015).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-butylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)15-12-7-5-6-11(9-12)10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKIFLWAYFIUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2715362.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide](/img/structure/B2715365.png)
methanone](/img/structure/B2715366.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2715368.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2715370.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)
![Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate](/img/structure/B2715375.png)
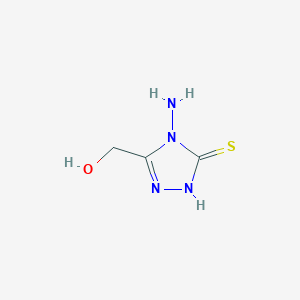
![7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2715378.png)
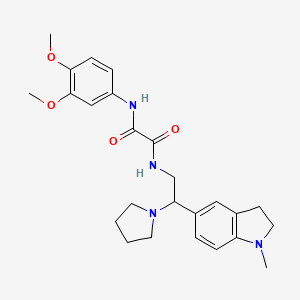
![ethyl 2-imino-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715380.png)
